![molecular formula C17H18O2 B12437769 1-[4-(4-Isopropyl-phenoxy)-phenyl]-ethanone CAS No. 887574-95-0](/img/structure/B12437769.png)
1-[4-(4-Isopropyl-phenoxy)-phenyl]-ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(4-イソプロピルフェノキシ)フェニル]エタノンは、フェニル環に4-イソプロピルフェノキシ基が置換されたエタノン基を持つ、独自の構造が特徴の有機化合物です。
準備方法
合成経路と反応条件: 1-[4-(4-イソプロピルフェノキシ)フェニル]エタノンの合成は、通常、複数ステップのプロセスを伴います。一般的な方法の1つは、フリーデル・クラフツのアシル化反応です。この反応では、アシルクロリドが、ルイス酸触媒(アルミニウムクロリドなど)の存在下で芳香族化合物と反応します。 反応条件は通常、無水条件と0°C〜50°Cの温度を必要とします .
工業生産方法: この化合物の工業生産には、同様の合成経路が用いられますが、より大規模で行われます。プロセスは収率と純度を最適化しており、通常、連続フローリアクターや再結晶およびクロマトグラフィーなどの高度な精製技術が使用されます。
化学反応の分析
反応の種類: 1-[4-(4-イソプロピルフェノキシ)フェニル]エタノンは、さまざまな化学反応を起こします。例として、以下のようなものがあります。
酸化: この化合物は、過マンガン酸カリウムや三酸化クロムなどの酸化剤を使用して、対応するカルボン酸またはケトンに酸化できます。
還元: 還元反応は、水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの試薬を使用して、ケトン基をアルコールに変換できます。
置換: 親電子求核置換反応は、芳香環に新しい置換基を導入できます。一般的な試薬には、ハロゲン(ハロゲン化のため)やニトロ化剤(ニトロ化のため)などがあります。
一般的な試薬と条件:
酸化: 酸性または塩基性媒体中の過マンガン酸カリウム。
還元: メタノール中の水素化ホウ素ナトリウムまたはエーテル中の水素化アルミニウムリチウム。
置換: ルイス酸触媒の存在下でのハロゲン(例:臭素)。
主な生成物:
酸化: カルボン酸またはケトン。
還元: アルコール。
置換: ハロゲン化またはニトロ化芳香族化合物。
科学研究への応用
1-[4-(4-イソプロピルフェノキシ)フェニル]エタノンは、科学研究においていくつかの用途があります。
化学: より複雑な有機分子の合成における中間体として使用されます。
生物学: 抗菌活性や抗炎症活性など、潜在的な生物活性を調査されています。
医学: 特定の薬理作用を持つ分子を設計することにおいて、特に創薬における潜在的な使用が検討されています。
科学的研究の応用
1-[4-(4-Isopropyl-phenoxy)-phenyl]-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
作用機序
1-[4-(4-イソプロピルフェノキシ)フェニル]エタノンの作用機序は、特定の分子標的との相互作用を伴います。この化合物は、酵素や受容体に結合してその活性を変化させ、さまざまな生物学的効果をもたらす可能性があります。 正確な経路と標的は、特定の用途と化合物の構造によって異なります .
類似化合物:
4-イソプロピルフェノキシアセトニトリル: イソプロピルフェノキシ基を共有しますが、芳香環に結合した官能基が異なります.
4,4'-イソプロピリデンジフェノキシビスフタル酸無水物: 同様のフェノキシ構造を含みますが、主に高分子化学で使用されます.
独自性: 1-[4-(4-イソプロピルフェノキシ)フェニル]エタノンは、独自の化学反応性と潜在的な用途を与える、官能基の特定の組み合わせが独自です。その構造により、さまざまな改変が可能となり、さまざまな研究や産業の状況で価値があります。
類似化合物との比較
4-Isopropyl-phenoxy-acetonitrile: Shares the isopropyl-phenoxy group but differs in the functional group attached to the aromatic ring.
4,4′-Isopropylidenediphenoxy-bis-phthalic anhydride: Contains a similar phenoxy structure but is used primarily in polymer chemistry.
Uniqueness: 1-[4-(4-Isopropyl-phenoxy)-phenyl]-ethanone is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for versatile modifications, making it valuable in various research and industrial contexts.
特性
CAS番号 |
887574-95-0 |
|---|---|
分子式 |
C17H18O2 |
分子量 |
254.32 g/mol |
IUPAC名 |
1-[4-(4-propan-2-ylphenoxy)phenyl]ethanone |
InChI |
InChI=1S/C17H18O2/c1-12(2)14-4-8-16(9-5-14)19-17-10-6-15(7-11-17)13(3)18/h4-12H,1-3H3 |
InChIキー |
AIYPFUZUKLFFRO-UHFFFAOYSA-N |
正規SMILES |
CC(C)C1=CC=C(C=C1)OC2=CC=C(C=C2)C(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R,3R,4S,5S,6R)-2-[[(1R,2S,3S,4R,5R)-2,3-dihydroxy-6,8-dioxabicyclo[3.2.1]octan-4-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12437687.png)

![5,5-Dimethyl-3-{2-[(4-phenoxyphenyl)amino]ethenyl}cyclohex-2-EN-1-one](/img/structure/B12437711.png)
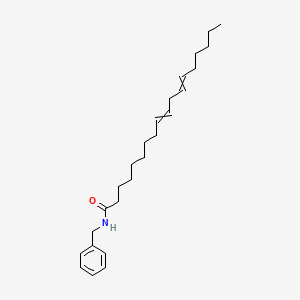
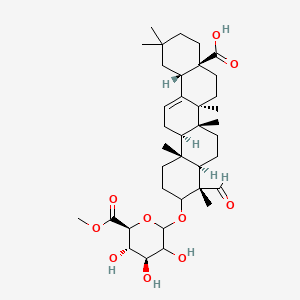
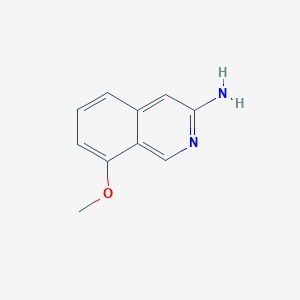
![[(2,3,5,6-Tetrafluorophenyl)methyl]hydrazine](/img/structure/B12437722.png)


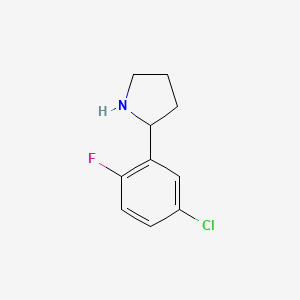
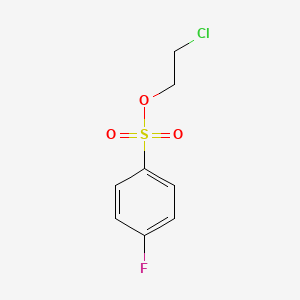
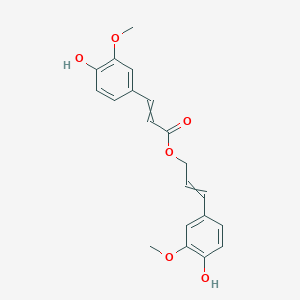
![N-[(2E)-3-(2-Fluorophenyl)-2-methylprop-2-en-1-yl]-3,4,5-trimethoxy-N-[2-(1-methylpyrrolidin-2-yl)ethyl]benzamide](/img/structure/B12437760.png)

